(2,3-Diphenyloxiran-2-yl)-phenylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Diphenyloxiran-2-yl)-phenylmethanone is an organic compound that features an oxirane ring (epoxide) attached to a phenylmethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Diphenyloxiran-2-yl)-phenylmethanone typically involves the reaction of benzaldehyde with diphenylacetylene in the presence of a suitable oxidizing agent. One common method is the use of m-chloroperbenzoic acid (m-CPBA) as the oxidizing agent, which facilitates the formation of the oxirane ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may vary to optimize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2,3-Diphenyloxiran-2-yl)-phenylmethanone undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted oxirane derivatives.
Scientific Research Applications
(2,3-Diphenyloxiran-2-yl)-phenylmethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2,3-Diphenyloxiran-2-yl)-phenylmethanone involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The phenylmethanone group can also interact with specific enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (2,3-Diphenyloxiran-2-yl)methanol
- (2,3-Diphenyloxiran-2-yl)phenol
- (2,3-Diphenyloxiran-2-yl)acetophenone
Uniqueness
Compared to similar compounds, it offers a unique combination of structural features that can be exploited in various chemical and biological contexts .
Properties
CAS No. |
6975-08-2 |
---|---|
Molecular Formula |
C21H16O2 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
(2,3-diphenyloxiran-2-yl)-phenylmethanone |
InChI |
InChI=1S/C21H16O2/c22-19(16-10-4-1-5-11-16)21(18-14-8-3-9-15-18)20(23-21)17-12-6-2-7-13-17/h1-15,20H |
InChI Key |
WLBCXDDYEIKDGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)(C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.